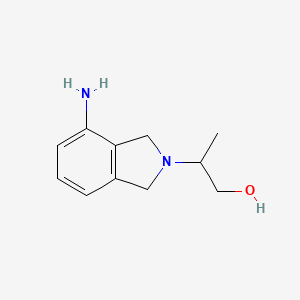

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-amino-1,3-dihydroisoindol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(7-14)13-5-9-3-2-4-11(12)10(9)6-13/h2-4,8,14H,5-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDIFBMUSWOJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CC2=C(C1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol typically involves the following steps:

Formation of Isoindole Derivative: The starting material is often an isoindole derivative, which undergoes a series of reactions to introduce the desired functional groups.

Introduction of Amino Group: The amino group can be introduced through reductive amination or other suitable methods.

Introduction of Hydroxyl Group: The hydroxyl group is typically introduced through hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups onto the isoindole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can result in the formation of amines or alcohols.

Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications.

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations:

Structural Diversity: The target compound’s isoindoline core distinguishes it from indole-based analogs (e.g., the enone derivative in ). The 4-amino group enhances polarity compared to phenyl or thiophene substituents in related compounds .

Functional Group Impact: Amino vs. Hydroxyl: The 4-amino group in the target compound may facilitate stronger hydrogen-bonding interactions compared to the 3-hydroxy group in , which could influence receptor binding or catalytic activity. Tertiary Amine vs.

The optimization of reaction conditions, as seen in , could enhance purity and yield if applied to the target.

Applications: The discontinued status of the target compound contrasts with the anticancer intermediate in , highlighting the challenges in translating structural novelty to commercial viability.

Biologische Aktivität

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : CHNO

Molecular Weight : 192.26 g/mol

CAS Number : 1017462-47-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Collagen Synthesis : Studies have shown that this compound may inhibit collagen synthesis, which is crucial in conditions like fibrosis. The inhibition occurs through the suppression of prolyl-4-hydroxylase activity, an enzyme essential for collagen maturation .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and reducing cellular damage .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.

Table 1: Summary of Biological Activities

Case Studies

- Fibrosis Models : In vitro studies using hepatic stellate cells demonstrated that treatment with this compound significantly reduced collagen accumulation and expression of fibrosis markers. The half-maximal inhibitory concentration (IC) values indicated potent activity against collagen prolyl-4-hydroxylase .

- Oxidative Stress Models : In a DPPH radical scavenging assay, the compound showed significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential role in protecting against oxidative damage in various disease models .

- Neuroprotective Studies : Research involving neuronal cell lines indicated that the compound could reduce markers of inflammation and apoptosis, suggesting a protective effect on neuronal health under stress conditions .

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR (DEPT-135) to assign protons and carbons, with COSY and HSQC for connectivity .

- Mass Spectrometry : ESI-TOF for molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹) and OH (broad ~3200 cm⁻¹) stretches .

Compare data with published isoindol derivatives (e.g., Clarke’s Analysis) .

How should researchers design an environmental fate study for this compound under OECD guidelines?

Advanced

Adopt a tiered OECD approach:

- Phase 1 : Hydrolysis (OECD 111), photolysis (OECD 316), and ready biodegradability (OECD 301D) .

- Phase 2 : Soil adsorption (OECD 106) and aquatic toxicity (Daphnia magna, OECD 202).

Use LC-MS/MS for trace quantification in environmental matrices (detection limit ≤1 ppb). Include abiotic controls to distinguish microbial vs. chemical degradation .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Q. Advanced

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) via lipid bilayer models .

- Density Functional Theory (DFT) : Calculate pKa and redox potentials to predict metabolic stability . Validate in vitro with hepatocyte microsomal assays.

How can researchers mitigate racemization during the synthesis of chiral intermediates in this compound’s production?

Q. Advanced

- Low-Temperature Reactions : Conduct alkylations/aminations at ≤0°C to reduce kinetic resolution .

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to enforce stereoselectivity in propanol formation .

- In Situ Monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric excess (ee) during synthesis .

What methodologies are recommended for studying this compound’s interaction with biological targets (e.g., receptors)?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for mechanistic insights .

How can researchers validate the stability of this compound under various storage conditions?

Basic

Design accelerated stability studies (ICH Q1A):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.